5,7,3'-三羟基-4'-甲氧基-8-异戊烯基黄烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

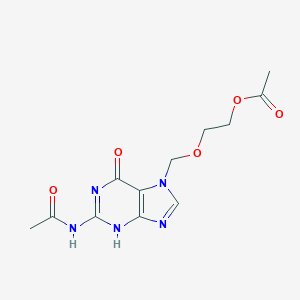

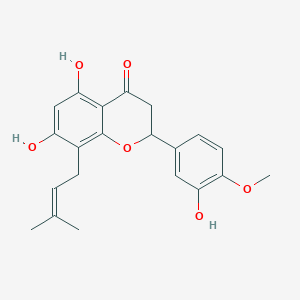

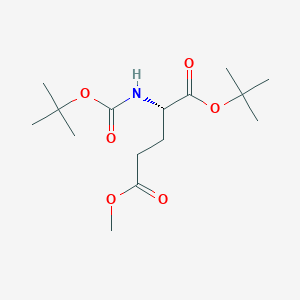

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a useful research compound. Its molecular formula is C21H22O6 and its molecular weight is 370.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗氧化活性

该化合物具有已知的抗氧化特性 . 抗氧化剂是可以预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,人体在应对环境和其他压力时会产生这种分子。

细胞周期停滞

据发现,该化合物可以诱导G1 期细胞周期停滞 . 这意味着它可以阻止细胞在 G1 期进入 S 期,从而阻止细胞进入 DNA 复制阶段。这在癌症治疗中可能有用,因为癌症治疗的目标通常是停止细胞的无限制生长和分裂。

抗炎特性

该化合物具有已证实的抗炎特性 . 炎症是机体对损伤或疾病的自然反应,但慢性炎症会导致各种健康问题。抗炎化合物可以帮助减轻这种炎症,并缓解相关的症状。

抑制 NF-κB 激活

据证实,该化合物可以抑制NF-κB 激活 . NF-κB 是一种蛋白质复合物,它控制 DNA 的转录,在调节机体对感染的免疫反应中起关键作用。NF-κB 的错误调节与癌症、炎症和自身免疫性疾病、败血性休克、病毒感染和免疫发育不当有关。

降低胆固醇生物合成

据发现,该化合物可以降低胆固醇生物合成 . 高胆固醇水平会导致动脉粥样硬化,这是一种斑块在动脉中积聚并可能导致心脏病的疾病。通过降低胆固醇生物合成,该化合物可能有助于预防这些疾病。

抑制脂质过氧化

据证实,该化合物可以抑制脂质过氧化 . 脂质过氧化是指自由基从细胞膜中的脂质中夺取电子,从而导致细胞损伤的过程。这种过程与动脉粥样硬化和癌症等多种疾病有关。

对氧化损伤的神经保护

该化合物对神经元氧化损伤具有已证实的神经保护作用 . 氧化应激被认为与阿尔茨海默病和帕金森病等神经退行性疾病的发展有关。通过保护神经元免受氧化损伤,该化合物可能有助于预防或减缓这些疾病的进展。

癌症治疗的潜在应用

一些研究表明,该化合物在癌症治疗中可能具有潜在的应用 . 据证实,该化合物可以诱导乳腺癌细胞凋亡,并抑制细胞增殖和血管生成 . 这些特性使其成为抗击癌症的宝贵工具。

作用机制

Target of Action

The primary target of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone, also known as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, is the ABCG2 protein . This protein is a member of the ATP-binding cassette (ABC) transporter superfamily, which plays a crucial role in multidrug resistance in cancer cells .

Mode of Action

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone acts as a potent inhibitor of the ABCG2 protein . It interacts with this protein and inhibits its function, with an IC50 value of 6.6 μM . This inhibition can lead to increased intracellular concentrations of chemotherapeutic drugs, enhancing their cytotoxic effects .

Biochemical Pathways

The inhibition of the ABCG2 protein affects the drug efflux pathway . ABCG2 is known to pump various chemotherapeutic drugs out of cancer cells, contributing to multidrug resistance . By inhibiting ABCG2, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone can increase the intracellular concentrations of these drugs, thereby enhancing their cytotoxic effects .

Result of Action

The inhibition of the ABCG2 protein by 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone can result in increased intracellular concentrations of chemotherapeutic drugs . This can enhance the cytotoxic effects of these drugs, potentially improving the effectiveness of chemotherapy .

生化分析

Biochemical Properties

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone plays a significant role in biochemical reactions, primarily as an inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter. ABCG2 is a protein that contributes to multidrug resistance in cancer cells by expelling drugs from the cells. The inhibition of ABCG2 by 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone, with an IC50 value of 6.6 μM, suggests its potential use in overcoming drug resistance in cancer therapy .

Cellular Effects

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone affects various types of cells and cellular processes. It has been shown to inhibit the ABCG2 transporter, which can lead to increased intracellular concentrations of chemotherapeutic agents in cancer cells, thereby enhancing their efficacy. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ABCG2 .

Molecular Mechanism

At the molecular level, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone exerts its effects by binding to the ABCG2 transporter, inhibiting its function. This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. Additionally, this compound may influence gene expression related to drug resistance and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of ABCG2 and prolonged enhancement of chemotherapeutic efficacy .

Dosage Effects in Animal Models

In animal models, the effects of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone vary with different dosages. At lower doses, the compound effectively inhibits ABCG2 without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is involved in metabolic pathways related to its interaction with the ABCG2 transporter. The compound may affect metabolic flux and metabolite levels by modulating the activity of this transporter. Enzymes and cofactors involved in the metabolism of flavonoids may also play a role in the biotransformation and elimination of this compound .

Transport and Distribution

Within cells and tissues, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is transported and distributed through interactions with transporters and binding proteins. The compound’s inhibition of ABCG2 affects its localization and accumulation, leading to increased intracellular concentrations of chemotherapeutic agents. This distribution pattern enhances the compound’s efficacy in overcoming drug resistance .

Subcellular Localization

The subcellular localization of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is primarily associated with its interaction with the ABCG2 transporter. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function in inhibiting drug efflux and enhancing chemotherapeutic efficacy .

属性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRKJMLXLVCUIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B108778.png)

![Methyl 2-([1,1'-biphenyl]-4-yl)propanoate](/img/structure/B108794.png)

![{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B108800.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)